Cas no 2138121-45-4 (3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole)

3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole
- 3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole
- EN300-1146595
- 2138121-45-4
-
- インチ: 1S/C9H16N4O/c1-3-8-11-12-9(13(8)2)6-14-7-4-10-5-7/h7,10H,3-6H2,1-2H3
- InChIKey: CBQSNEPXTCWOHQ-UHFFFAOYSA-N
- ほほえんだ: O(CC1=NN=C(CC)N1C)C1CNC1
計算された属性
- せいみつぶんしりょう: 196.13241115g/mol
- どういたいしつりょう: 196.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 52Ų
3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146595-1.0g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1146595-2.5g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 95% | 2.5g |
$2211.0 | 2023-10-25 | |
Enamine | EN300-1146595-0.05g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 95% | 0.05g |
$948.0 | 2023-10-25 | |
Enamine | EN300-1146595-0.1g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 95% | 0.1g |
$993.0 | 2023-10-25 | |
Enamine | EN300-1146595-0.5g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 95% | 0.5g |
$1084.0 | 2023-10-25 | |
Enamine | EN300-1146595-10.0g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1146595-0.25g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 95% | 0.25g |
$1038.0 | 2023-10-25 | |
Enamine | EN300-1146595-10g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 95% | 10g |
$4852.0 | 2023-10-25 | |
Enamine | EN300-1146595-1g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 95% | 1g |
$1129.0 | 2023-10-25 | |
Enamine | EN300-1146595-5g |
3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole |
2138121-45-4 | 95% | 5g |
$3273.0 | 2023-10-25 |
3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole 関連文献
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazoleに関する追加情報
Research Brief on 3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole (CAS: 2138121-45-4): Recent Advances and Applications
The compound 3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole (CAS: 2138121-45-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of this triazole derivative as a scaffold for designing novel bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a key intermediate in developing selective kinase inhibitors, particularly targeting cancer-related pathways. The azetidine moiety in the structure appears to confer improved metabolic stability compared to similar compounds without this functional group.
Pharmacological investigations have revealed promising results for 3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole in neurological applications. Research from the University of Cambridge showed its potential as a modulator of GABA receptors at nanomolar concentrations, suggesting possible applications in anxiety and epilepsy disorders. The ethyl and methyl substitutions at the 4 and 5 positions of the triazole ring were found to be critical for this activity.
From a synthetic chemistry perspective, novel routes to this compound have been developed that improve yield and purity. A 2024 Nature Protocols paper detailed a microwave-assisted synthesis method that reduces reaction times from hours to minutes while maintaining excellent enantioselectivity. This advancement is particularly important given the compound's increasing use in asymmetric synthesis and chiral drug development.
The compound's physicochemical properties have been extensively characterized in recent work. Studies indicate it has favorable logP and solubility profiles for CNS-penetrant drugs, with a measured pKa of 6.8 ± 0.2. These characteristics, combined with its demonstrated stability in physiological conditions, make it an attractive candidate for further pharmaceutical development.
Emerging applications in antibiotic development have also been reported. A multinational study published in Antimicrobial Agents and Chemotherapy identified derivatives of 3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole as effective against multidrug-resistant Gram-positive bacteria, with MIC values in the 0.5-2 μg/mL range. The mechanism appears to involve inhibition of bacterial cell wall synthesis through a novel pathway.
In conclusion, 3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole represents a versatile and pharmacologically interesting compound with applications spanning multiple therapeutic areas. Its unique structural features continue to inspire novel drug design strategies, and recent synthetic improvements have made it more accessible for research and development. Future studies will likely explore its potential in combination therapies and targeted drug delivery systems.
2138121-45-4 (3-(azetidin-3-yloxy)methyl-5-ethyl-4-methyl-4H-1,2,4-triazole) 関連製品
- 929-94-2(Hexadecane-1,16-diamine)
- 54660-78-5(4-chloropyrimidin-5-amine)
- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)
- 2138440-52-3(1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)-)
- 2248350-04-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate)
- 1795358-74-5(N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide)
- 851949-11-6(ethyl 5-(3,4-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 2227713-49-5(methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)
- 2096992-01-5(6,7-dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- 2309473-82-1(4-(Chloromethyl)-3-(difluoromethyl)pyridine;hydrochloride)



